4-Bromo-3-(diethylsulfamoyl)benzamide
Beschreibung
4-Bromo-3-(diethylsulfamoyl)benzamide is a benzamide derivative featuring a bromine atom at the 4-position, a diethylsulfamoyl group at the 3-position, and a carboxamide functional group. Its molecular formula is C₁₁H₁₄BrN₂O₃S, with a molecular weight of 357.21 g/mol. This compound is of interest in medicinal chemistry and materials science due to its versatile reactivity and functional group diversity.
Eigenschaften
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLHZIXORONENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(diethylsulfamoyl)benzamide typically involves the following steps:
Sulfamoylation: The diethylsulfamoyl group can be introduced via a reaction with diethylsulfamoyl chloride (C4H10ClNO2S) in the presence of a base such as triethylamine (Et3N).
Amidation: The final step involves the formation of the benzamide by reacting the intermediate product with ammonia (NH3) or an amine derivative.
Industrial Production Methods
Industrial production of 4-Bromo-3-(diethylsulfamoyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes substitution with nucleophiles under controlled conditions:
Mechanistic Insight : The electron-withdrawing sulfamoyl group (-SO₂N(Et)₂) activates the benzene ring, facilitating NAS at the para position relative to the bromine .
Suzuki-Miyaura Cross-Coupling
The bromine participates in palladium-catalyzed cross-coupling reactions:
Optimization : Reactions proceed efficiently at 80–100°C with minimal side-product formation due to the stability of the benzamide scaffold .
Sulfamoyl Group Reactivity
The diethylsulfamoyl moiety (-SO₂N(Et)₂) undergoes hydrolysis and alkylation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 24 hrs | Cleavage to 4-bromo-3-sulfobenzoic acid |
| Alkylation | R-X, NaH, THF | N-Alkylation of sulfamoyl nitrogen |
Notable Observation : Hydrolysis under basic conditions (NaOH) leads to decomposition of both sulfamoyl and amide groups .
Reduction and Oxidation
-
Reduction :
-
LiAlH₄ reduces the benzamide to the corresponding amine:
Product : 4-Bromo-3-(diethylsulfamoyl)benzylamine (yield: 40–50%).
-
-
Oxidation :
-
mCPBA oxidizes sulfur in the sulfamoyl group to sulfonamide sulfone derivatives.
-
Complexation with Metals
The sulfamoyl group acts as a ligand in coordination chemistry:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) acetate | Ethanol, RT | Cu(II)-sulfamoyl complex | Catalyst for aerobic oxidations |
| Pd(II) chloride | DCM, reflux | PdCl₂(benzamide)₂ | Cross-coupling precursor |
Structural Confirmation : X-ray crystallography of analogous complexes shows distorted square-planar geometry .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond:
| Conditions | Products | Notes |
|---|---|---|
| UV (254 nm), benzene | 3-(Diethylsulfamoyl)benzamide + Br- | Radical intermediates detected via ESR |
Key Research Findings
-
Selectivity in NAS : Steric hindrance from the diethyl groups limits reactivity at the sulfamoyl nitrogen .
-
Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .
-
Biological Relevance : Derivatives exhibit anticonvulsant activity in murine models, linked to sulfamoyl-mediated GABA modulation.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Bromo-3-(diethylsulfamoyl)benzamide belongs to a class of sulfamoyl benzamide derivatives, which have garnered attention for their pharmacological properties. Research indicates that these compounds can serve as effective candidates for drug development targeting various diseases, including cancer and infectious diseases. The structural modifications of the benzamide core allow for enhanced biological activity and selectivity towards specific molecular targets.
Case Studies in Drug Development
- Antimalarial Activity : A study highlighted the development of novel antimalarials targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium species. Compounds structurally related to 4-bromo derivatives showed promising activity against malaria parasites, indicating that similar sulfamoyl benzamide derivatives could be explored for antimalarial drug development .
- Cancer Therapeutics : The compound has also been investigated as a sigma receptor ligand, which is crucial in cancer biology. High-affinity sigma receptor ligands have been synthesized from related compounds, suggesting that 4-bromo-3-(diethylsulfamoyl)benzamide could be modified to enhance its binding affinity and specificity towards cancer cells .
Neurological Applications
Research into neurological disorders has identified compounds with sulfamoyl groups as potential therapeutic agents. The unique chemical structure of 4-bromo-3-(diethylsulfamoyl)benzamide allows it to interact with neurological pathways, potentially offering new avenues for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Insights
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter regulation. This inhibition could lead to increased levels of neurotransmitters like serotonin or dopamine, which are often dysregulated in neurological disorders .
Synthetic Chemistry Applications
The synthesis of 4-bromo-3-(diethylsulfamoyl)benzamide can serve as a platform for creating a variety of derivatives with altered biological activities. By modifying the sulfamoyl group or the bromine substituent, researchers can tailor compounds for specific therapeutic targets.
Synthesis Techniques
- Electrochemical Fluorination : This method has been explored to modify similar benzamide structures, enhancing their reactivity and potential applications in medicinal chemistry . Such techniques can lead to the development of new compounds with improved pharmacokinetic properties.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of drug candidates targeting malaria and cancer | New therapies for resistant diseases |
| Neurological Disorders | Potential treatment options through enzyme inhibition | Improved management of neurodegenerative diseases |
| Synthetic Chemistry | Platform for creating derivatives with tailored biological activities | Expanded library of compounds for research |
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diethylsulfamoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Key structural analogues are compared in Table 1 , highlighting substituent variations and their implications:
Key Observations :
- The diethylsulfamoyl group in the target compound distinguishes it from sulfonamide derivatives (e.g., ), which lack the amine linkage.
- Z13 () shares the diethylsulfamoyl group but incorporates a quinoline core, which may enhance π-π stacking interactions in biological targets .
- 4-Bromo-N,N-diethyl-2-formylbenzamide () has a formyl group that increases electrophilicity, enabling nucleophilic additions absent in the target compound .
Physicochemical Properties
Table 2 summarizes critical physicochemical parameters:
Key Findings :
- The target compound’s logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The hydroxymethyl group in increases solubility (logP 1.9) but reduces passive diffusion compared to the target compound .
Functional and Reactivity Comparisons
Reactivity
- Bromine : All brominated analogues (Target, ) enable Suzuki-Miyaura cross-coupling reactions. The target compound’s bromine at position 4 offers steric accessibility compared to ’s dual bromophenyl system .
- Sulfamoyl vs. Sulfonamide : The target’s sulfamoyl group (-SO₂N(Et)₂) is less acidic (pKa ~10–12) than sulfonamides (-SO₂NH₂, pKa ~6–8), reducing ionization at physiological pH and enhancing lipid bilayer penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-3-(diethylsulfamoyl)benzamide, and how do reaction conditions influence yield?
- Methodology : Start with brominated benzamide precursors (e.g., 4-bromo-3-aminobenzoic acid). Introduce the diethylsulfamoyl group via nucleophilic substitution using diethylsulfamoyl chloride in anhydrous DMF with a base like triethylamine. Optimize temperature (40–60°C) and reaction time (6–12 hours) to balance yield and purity. Monitor progress via TLC or HPLC .
- Key Considerations : Avoid excess sulfamoyl chloride to prevent byproducts; use inert atmosphere to minimize hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Tools :
- NMR : Confirm substitution patterns (e.g., bromine at C4, sulfamoyl at C3) via H and C chemical shifts. Diethyl groups appear as quartets (~δ 1.2 ppm for CH, δ 3.4 ppm for CH) .
- FTIR : Validate sulfonamide (S=O stretching at 1150–1300 cm) and amide (C=O at ~1650 cm) functionalities .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for small-molecule refinement .
Q. What safety protocols are critical for handling 4-Bromo-3-(diethylsulfamoyl)benzamide?
- Guidelines :
- Skin/Eye Exposure : Immediate flushing with water (15+ minutes) and medical consultation for persistent irritation .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to unstudied toxicological profiles of brominated sulfonamides .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-Bromo-3-(diethylsulfamoyl)benzamide?
- Approach : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MESP), and bond dissociation energies. Compare with experimental vibrational spectra (FTIR/Raman) to validate predictions .
- Example : A HOMO-LUMO gap of ~4.5 eV (similar to bromo-hydroxy-benzoic acid derivatives) suggests moderate stability and electrophilic reactivity at the sulfamoyl group .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Case Study : If observed NMR shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) or tautomeric equilibria. Cross-validate with X-ray crystallography to confirm stereoelectronic environments .
- Statistical Tools : Use iterative refinement in SHELXL to adjust structural parameters and reduce R-factor discrepancies .
Q. How does the diethylsulfamoyl group influence biological activity compared to other substituents?
- SAR Analysis : Compare with analogs (e.g., trifluoromethyl or cyanoguanidine derivatives) in receptor-binding assays. The diethyl group may enhance lipophilicity (logP) but reduce water solubility, impacting pharmacokinetics .
- Experimental Design : Test inhibitory activity against targets like CHK1 kinases or Hedgehog pathway proteins using cell-based assays .
Q. What are the challenges in optimizing crystallization conditions for X-ray studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
